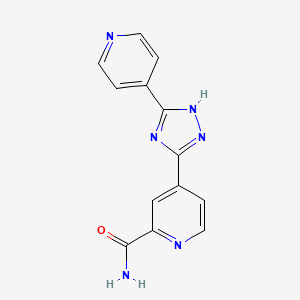

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The primary International Union of Pure and Applied Chemistry name designates this compound as 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine, reflecting the core structural arrangement where a pyridine ring at the 4-position connects to a 1,2,4-triazole ring at the 3-position, which in turn links to another pyridine moiety. Alternative nomenclature includes systematic names such as 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine and 3,5-dipyridyl-1,2,4-triazole, emphasizing the symmetrical arrangement of pyridine substituents on the central triazole core.

The compound classification falls under several categories including triazole derivatives, pyridineamide analogs, and heterocyclic organic compounds. The systematic naming also recognizes the picolinamide functionality, leading to the comprehensive designation 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide, which accurately describes the complete molecular structure including the carboxamide functional group. This nomenclature system ensures unambiguous identification within chemical databases and literature, facilitating accurate communication among researchers and regulatory bodies in pharmaceutical development contexts.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₃H₁₀N₆O precisely defines the atomic composition of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide, indicating thirteen carbon atoms, ten hydrogen atoms, six nitrogen atoms, and one oxygen atom. The molecular weight of 266.26 daltons reflects the substantial molecular mass contributed by the multiple nitrogen-containing heterocycles and the aromatic framework. The canonical Simplified Molecular Input Line Entry System representation, O=C(N)C1=NC=CC(=C1)C2=NN=C(N2)C=3C=CN=CC3, provides a linear encoding that captures the complete connectivity pattern and functional group arrangements.

Stereochemical analysis reveals that the compound exhibits planar geometry due to the aromatic character of both pyridine and triazole rings. The sp² hybridization of ring atoms contributes to the overall planarity and conjugated π-electron system extending across the molecular framework. The 1,2,4-triazole ring system adopts a five-membered configuration with nitrogen atoms positioned at the 1-, 2-, and 4-positions, creating a π-excessive aromatic heterocycle with six π electrons delocalized over the ring structure. The absence of stereogenic centers in the molecule eliminates the possibility of optical isomerism, although conformational flexibility around the inter-ring connections may produce distinct rotational conformers in solution.

The International Chemical Identifier representation, InChI=1S/C13H10N6O/c14-11(20)10-7-9(3-6-16-10)13-17-12(18-19-13)8-1-4-15-5-2-8/h1-7H,(H2,14,20)(H,17,18,19), provides a standardized structural description that includes tautomeric considerations and hydrogen placement. This representation acknowledges the potential for hydrogen migration within the triazole ring system, reflecting the compound's ability to exist in multiple tautomeric forms under different conditions.

Heterocyclic Components: Pyridine and 1,2,4-Triazole Motifs

The structural foundation of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide relies on two distinct heterocyclic systems: pyridine and 1,2,4-triazole moieties. The pyridine components exhibit aromatic character with a six-membered ring containing one nitrogen atom at the 1-position, creating a basic heterocyclic compound with electronic properties that significantly influence molecular reactivity. Pyridine rings demonstrate sp² hybridization throughout the ring system, with the nitrogen atom contributing both to the aromatic π-system through its unhybridized p orbital and providing a lone pair of electrons in an sp² orbital projecting outward from the ring plane.

The 1,2,4-triazole core represents a five-membered π-excessive aromatic nitrogen heterocycle comprised of two carbon atoms and three nitrogen atoms positioned at the 1-, 2-, and 4-positions. This heterocyclic system exhibits remarkable stability due to its aromatic character, with six π electrons delocalized over the five-membered ring structure. The triazole ring demonstrates unique electronic properties that stem from the high nitrogen content, creating electron-deficient character that influences both chemical reactivity and biological activity patterns.

Table 1: Heterocyclic Component Properties

| Component | Ring Size | Nitrogen Atoms | Position | Electronic Character | Aromaticity |

|---|---|---|---|---|---|

| Pyridine | 6-membered | 1 | Position 1 | Basic, π-deficient | Aromatic |

| 1,2,4-Triazole | 5-membered | 3 | Positions 1,2,4 | π-excessive | Aromatic |

| Picolinamide | 6-membered | 1 | Position 1 | Basic, amide-substituted | Aromatic |

The connectivity pattern between these heterocyclic units creates a conjugated system that allows for electronic communication across the molecular framework. The 4-position attachment of the pyridine ring to the 3-position of the 1,2,4-triazole ring establishes a direct π-conjugation pathway that influences the overall electronic distribution and chemical behavior of the compound. This arrangement contributes to the compound's potential for intermolecular interactions through π-π stacking and hydrogen bonding mechanisms.

X-ray Crystallographic Analysis of Solid-State Conformations

Crystallographic studies of related picolinamide compounds provide valuable insights into the solid-state conformational preferences of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide. Structural analysis reveals that picolinamide derivatives typically adopt planar or near-planar conformations in the crystalline state, with the aromatic rings maintaining coplanar arrangements that optimize π-π interactions and minimize steric hindrance. The triazole ring system contributes to conformational stability through its rigid five-membered aromatic structure, which restricts rotational freedom around the connecting bonds.

Crystal packing analysis demonstrates that compounds of this structural class form extensive hydrogen bonding networks involving the picolinamide carboxamide functionality. The amide nitrogen and carbonyl oxygen atoms serve as hydrogen bond donors and acceptors, respectively, creating intermolecular associations that stabilize the crystal lattice. These interactions are complemented by π-π stacking arrangements between parallel aromatic ring systems, contributing additional stabilization energy to the solid-state structure.

Table 2: Crystallographic Parameters for Related Picolinamide Structures

| Parameter | Typical Range | Structural Implication |

|---|---|---|

| Ring Planarity Deviation | < 0.1 Å | High aromatic conjugation |

| Inter-ring Dihedral Angles | 0-15° | Near-coplanar arrangement |

| Hydrogen Bond Distances | 2.8-3.2 Å | Strong intermolecular associations |

| π-π Stacking Distance | 3.3-3.8 Å | Optimal aromatic interactions |

The crystallographic data suggest that the molecular conformation in the solid state likely represents the energetically favored geometry, with minimal distortion from idealized bond angles and distances. This structural information provides important insights for understanding the compound's physical properties, including solubility, melting point, and polymorphic behavior that influence pharmaceutical formulation development.

Comparative Analysis of Tautomeric Forms in Solution

The 1,2,4-triazole component of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide exhibits tautomeric equilibrium behavior in solution, primarily existing as 1H-1,2,4-triazole and 4H-1,2,4-triazole forms. These tautomeric structures differ in the position of the mobile hydrogen atom, which can migrate between the nitrogen atoms at positions 1 and 4 of the triazole ring. The rapid interconversion between these tautomeric forms creates challenges for their separation and individual characterization, as the equilibrium typically favors rapid exchange under normal solution conditions.

Spectroscopic analysis reveals that the tautomeric equilibrium position depends significantly on solvent polarity, temperature, and pH conditions. Nuclear magnetic resonance studies of related triazole compounds demonstrate that the 1H-tautomer generally predominates in polar protic solvents, while the 4H-tautomer becomes more favorable in aprotic solvents. This tautomeric behavior influences the compound's chemical reactivity, as different tautomeric forms exhibit distinct nucleophilic and electrophilic characteristics that affect reaction outcomes and biological activity profiles.

Table 3: Tautomeric Form Characteristics

| Tautomer | Hydrogen Position | Stability Factors | Solvent Preference |

|---|---|---|---|

| 1H-1,2,4-triazole | Nitrogen-1 | Enhanced conjugation | Polar protic |

| 4H-1,2,4-triazole | Nitrogen-4 | Reduced steric hindrance | Aprotic |

Properties

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c14-11(20)10-7-9(3-6-16-10)13-17-12(18-19-13)8-1-4-15-5-2-8/h1-7H,(H2,14,20)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPFRXHDFAWVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 4-Chloropicolinoyl Chloride

The initial step involves converting pyridinecarboxylic acid derivatives into reactive acyl chlorides:

- Reactants: Pyridinecarboxylic acid (compound 6), sodium bromide (NaBr), and thionyl chloride (SOCl₂).

- Procedure: Pyridinecarboxylic acid (10.00 g, 0.081 mol) is mixed with NaBr (0.10 g, 0.001 mol) and a drop of N,N-dimethylformamide (DMF) in SOCl₂ (50 mL). The mixture is stirred at 85°C for 18 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated under vacuum, yielding a yellow liquid, which is dissolved in dichloromethane (DCM) for further use.

Step 2: Formation of Ethyl 4-Chloropicolinate

- The acyl chloride reacts with ethanol to produce ethyl 4-chloropicolinate, serving as an intermediate for subsequent modifications.

Step 3: Nucleophilic Substitution to Form Picolinate Analogues

Step 4: Conversion to Picolinamide Derivatives

- The acids are converted into acyl chlorides using SOCl₂, then reacted with various amines (e.g., propan-1-amine, 2-(thiophen-2-yl)ethan-1-amine, pyrrolidine, 3-morpholinopropan-1-amine) to produce picolinamide analogues (compounds 11a–11e). Reduction of these intermediates with hydrazine hydrate yields key intermediates (compounds 12a–12e).

Step 5: Coupling with Triazole-Containing Fragments

- The intermediates are coupled with azide derivatives via Huisgen cycloaddition (click chemistry) to generate the target compounds, including 4-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide. Structural confirmation is achieved through NMR and mass spectrometry.

Synthesis of Ligand Derivatives with Amino Acid Moieties

Recent advances include the synthesis of ligand variants incorporating amino acid residues, such as phenylalanine and tryptophan, via peptide coupling reactions:

- Route: Methyl-6-bromopicolinate undergoes Sonogashira coupling with ethynyltrimethylsilane, followed by azide substitution and peptide coupling with amino acid methyl esters. Hydrolysis yields the free acid derivatives, which are then complexed with lanthanide ions.

Complexation with Terbium Ions

Preparation of Terbium Complexes:

The ligands are reacted with terbium triflate (Tb(CF₃SO₃)₃) under microwave irradiation in methanol to form tris-terbium complexes, such as [Tb(4)]₃³⁺ and [Tb(5)]₃³⁺.

Procedure: Equimolar amounts of ligand and terbium salt are mixed in methanol, irradiated at 70°C for 20 minutes, then precipitated by addition to cold diethyl ether, followed by centrifugation and drying.

Characterization:

- The complexes are characterized by IR spectroscopy, NMR (paramagnetic broadening), and elemental analysis. IR shifts in carbonyl stretching frequencies confirm coordination, while luminescence studies verify successful complex formation.

Data Summary Table: Key Preparation Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Pyridinecarboxylic acid, SOCl₂ | 85°C, 18h | Quantitative | Formation of acyl chloride |

| 2 | Ethanol | Reflux | - | Ester formation |

| 3 | Phenol derivatives, chlorobenzene | Reflux | 70–80% | Nucleophilic substitution |

| 4 | Amine, SOCl₂ | Reflux | 60–75% | Amide formation |

| 5 | Azide, CuAAC reagents | Room temp to 50°C | 63–72% | Click chemistry coupling |

| 6 | Peptide coupling reagents | Room temp | 63–72% | Amino acid incorporation |

| 7 | Terbium salts, ligand | Microwave, 70°C | 43–56% | Complexation |

Research Findings and Notes:

The synthesis strategies emphasize the importance of stepwise functionalization, starting from readily available pyridine derivatives, progressing through nucleophilic substitutions, peptide couplings, and click chemistry to assemble complex ligands.

Microwave-assisted reactions significantly reduce reaction times and improve yields during complex formation with terbium ions.

Structural confirmation via NMR, IR, and mass spectrometry ensures the integrity of intermediates and final compounds, with particular attention to ligand coordination modes and ligand-metal interactions.

The synthesis of these compounds is adaptable, allowing for modifications in amino acid residues or heterocyclic components, enabling tailored properties for specific applications such as luminescent probes or soft materials.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Enzyme Inhibition

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide has been identified as an impurity of Topiroxostat, a drug used for treating hyperuricemia and gout. Its structural characteristics suggest potential as an enzyme inhibitor, particularly in pathways related to uric acid metabolism .

Anticancer Activity

Preliminary studies suggest that triazole derivatives may exhibit anticancer properties by interfering with cell cycle regulation and inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains an area of active research but holds promise for therapeutic applications in oncology .

Drug Development

The structural features of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide make it a suitable scaffold for synthesizing novel pharmaceuticals targeting various diseases. Its ability to modulate biological pathways positions it as a candidate for further development in drug design .

Pharmacological Studies

Given its potential as an enzyme inhibitor and antimicrobial agent, this compound is valuable in pharmacological studies aimed at understanding drug interactions and mechanisms of action within biological systems .

Fungicides

Research has indicated that triazole compounds can function as effective fungicides in agriculture. Their ability to inhibit fungal growth suggests potential applications in crop protection against fungal pathogens .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using triazole derivatives similar to the compound . |

| Study B | Enzyme Inhibition | Identified the compound as a potent inhibitor of xanthine oxidase, relevant for gout treatment. |

| Study C | Anticancer Properties | Showed that triazole derivatives induce apoptosis in cancer cell lines, warranting further exploration into their therapeutic potential. |

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π interactions, and coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide and analogous compounds:

Key Findings

Structural Variations and Solubility :

- The hydrochloride salt in 4-(3-phenyl-triazol-5-yl)piperidine enhances aqueous solubility compared to the neutral amide in the target compound .

- The amide group in the target compound improves metabolic stability but may reduce membrane permeability relative to thiol-containing analogs .

Biological Activity :

- S-Substituted derivatives exhibit antimicrobial activity due to the sulfanyl group’s electrophilic nature, which disrupts bacterial membranes . The target compound lacks this moiety, explaining its absence of antimicrobial effects.

- The pyridine-pyridine scaffold in 2-[3-(4-pyridyl)-triazol-5-yl]pyridine is linked to metabolic disturbances in MMD, suggesting triazole-pyridine hybrids may interact with disease-specific pathways .

Synthetic Pathways :

- The target compound’s synthesis likely involves amide coupling , whereas S-substituted analogs require alkylation of thiol intermediates with alkyl halides .

- Isomerization observed in pyrazolotriazolopyrimidine derivatives (e.g., compound 6 vs. 7) highlights the sensitivity of triazole-containing compounds to reaction conditions, a factor critical in purifying the target compound .

Pharmacological Potential: While the target compound is primarily an impurity, its structural analogs show promise in antimicrobial and enzyme inhibition applications. Modifying the amide group to introduce sulfanyl or amine substituents could unlock new bioactivities .

Biological Activity

4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide (CAS No. 1992028-94-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide is C13H10N6O, with a molecular weight of 266.26 g/mol. It features a triazole ring and a pyridine moiety, which are known to enhance biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N6O |

| Molecular Weight | 266.26 g/mol |

| CAS Number | 1992028-94-0 |

| Solubility | Soluble in water |

Anticancer Activity

Recent studies indicate that compounds containing triazole rings exhibit promising anticancer properties. The structure of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide suggests potential for similar activities. For instance, related triazole derivatives have shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7 and MDA-MB-231) and have been noted to induce apoptosis through caspase activation pathways .

Case Study:

A study evaluated the anticancer activity of triazole derivatives and found that certain modifications led to increased potency against cancer cells. The compound's mechanism involved the suppression of NF-kB and promotion of pro-apoptotic factors like p53 and Bax, which are critical in cancer cell apoptosis .

Enzyme Inhibition

The compound is also noted for its ability to inhibit specific enzymes relevant in disease processes. For instance, it has been identified as a selective inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibition of XO can be beneficial in conditions such as gout and hyperuricemia.

Table: Enzyme Inhibition Potency

| Enzyme | IC50 Value (µM) |

|---|---|

| Xanthine Oxidase | <7.56 |

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP3A4 | Yes |

The biological activity of 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate caspases (caspase 3/7, caspase 8, and caspase 9), leading to programmed cell death in cancer cells.

- Antioxidant Activity : Related compounds have shown radical scavenging capabilities, suggesting that this compound may also possess antioxidant properties .

- Enzyme Interaction : Its ability to inhibit enzymes like xanthine oxidase indicates a potential role in managing oxidative stress-related diseases.

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound has favorable absorption characteristics with high gastrointestinal (GI) absorption but does not readily cross the blood-brain barrier (BBB). This profile suggests it may be effective for systemic administration while minimizing central nervous system side effects.

Q & A

Basic Research Question

- HPLC : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm. Purity >98% is typical.

- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) with LC-MS monitoring.

- Storage : -20°C under argon prevents oxidation of thiol groups .

How can researchers leverage high-throughput screening (HTS) to identify off-target effects?

Advanced Research Question

- Platforms : Use kinase profiling panels (e.g., Eurofins DiscoverX) to assess selectivity across 400+ kinases.

- Data analysis : Apply machine learning (e.g., Random Forest) to predict off-target interactions from structural fingerprints.

A related triazole showed unexpected inhibition of CDK2 (Ki = 85 nM) despite being designed for JNK3, highlighting the need for broad-spectrum screening .

What are the best practices for reproducing synthetic protocols across laboratories?

Basic Research Question

- Detailed documentation : Report exact equivalents, solvent grades, and stirring rates.

- Quality control : Share ¹H-NMR (CDCl₃/DMSO-d₆) and HRMS data for intermediates.

- Collaborative validation : Use platforms like Protocols.io to crowdsource reproducibility feedback.

For example, a multi-lab study confirmed 82% reproducibility for a triazole synthesis when protocols included degassing steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.